3-Chloro-4'-fluoro-3'-methylbenzophenone
Description
3-Chloro-4'-fluoro-3'-methylbenzophenone is a halogenated aromatic ketone characterized by a benzophenone backbone substituted with chlorine at the 3-position, fluorine at the 4'-position, and a methyl group at the 3'-position. This discrepancy in substituent positioning (2-chloro vs. 3-chloro) may reflect nomenclature variations or synthesis pathways. Halogenated benzophenones are critical intermediates in pharmaceuticals, agrochemicals, and materials science due to their electron-withdrawing substituents, which influence reactivity and stability .
Properties
IUPAC Name |
(3-chlorophenyl)-(4-fluoro-3-methylphenyl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClFO/c1-9-7-11(5-6-13(9)16)14(17)10-3-2-4-12(15)8-10/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBGKBQRDYCQWEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)C2=CC(=CC=C2)Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClFO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001215549 | |
| Record name | Methanone, (3-chlorophenyl)(4-fluoro-3-methylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001215549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
951886-54-7 | |
| Record name | Methanone, (3-chlorophenyl)(4-fluoro-3-methylphenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=951886-54-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methanone, (3-chlorophenyl)(4-fluoro-3-methylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001215549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-4’-fluoro-3’-methylbenzophenone typically involves the Friedel-Crafts acylation reaction. This reaction uses an acyl chloride and an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride. The specific steps are as follows:
Starting Materials: 3-Chloro-4’-fluoroacetophenone and 3-methylbenzoyl chloride.
Reaction Conditions: The reaction is carried out in an anhydrous solvent like dichloromethane at low temperatures to control the reaction rate.
Catalyst: Aluminum chloride is used as the catalyst to facilitate the acylation process.
Procedure: The acyl chloride is added dropwise to a solution of the aromatic compound and aluminum chloride under stirring. The reaction mixture is then allowed to warm to room temperature and stirred for several hours.
Workup: The reaction mixture is quenched with water, and the organic layer is separated. The product is purified by recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the production of 3-Chloro-4’-fluoro-3’-methylbenzophenone may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (chlorine and fluorine) on the aromatic ring.
Oxidation and Reduction: The ketone group in 3-Chloro-4’-fluoro-3’-methylbenzophenone can be reduced to the corresponding alcohol using reducing agents like sodium borohydride. Conversely, it can be oxidized to a carboxylic acid using strong oxidizing agents.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Common Reagents and Conditions:
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Catalysts: Palladium catalysts for coupling reactions.
Major Products:
Reduction: 3-Chloro-4’-fluoro-3’-methylbenzyl alcohol.
Oxidation: 3-Chloro-4’-fluoro-3’-methylbenzoic acid.
Coupling: Biaryl derivatives with various substituents.
Scientific Research Applications
Chemistry: 3-Chloro-4’-fluoro-3’-methylbenzophenone is used as an intermediate in the synthesis of more complex organic molecules. Its unique substitution pattern makes it a valuable building block in organic synthesis.
Biology and Medicine: The compound is studied for its potential biological activities. Derivatives of benzophenone are known to exhibit various pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: In the industrial sector, 3-Chloro-4’-fluoro-3’-methylbenzophenone is used in the manufacture of specialty chemicals, including dyes and pigments. Its stability and reactivity make it suitable for various applications.
Mechanism of Action
The mechanism of action of 3-Chloro-4’-fluoro-3’-methylbenzophenone depends on its specific application. In biological systems, it may interact with cellular targets through its aromatic rings and functional groups. The presence of chlorine and fluorine atoms can enhance its binding affinity to certain enzymes or receptors, leading to its biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Effects on Physical Properties
The positions and types of substituents significantly alter physical properties. Below is a comparative analysis of structurally related benzophenones:
Biological Activity
3-Chloro-4'-fluoro-3'-methylbenzophenone is an organic compound characterized by its unique halogenated structure, which imparts significant biological activity. Its molecular formula is C15H12ClFO, with a molecular weight of approximately 250.68 g/mol. This compound is a derivative of benzophenone, featuring chlorine, fluorine, and methyl substituents that enhance its chemical properties and potential applications in medicinal chemistry.
The structural configuration of this compound allows for various interactions with biological macromolecules. The presence of halogen atoms can significantly influence its reactivity and binding affinity to enzymes and receptors, making it a candidate for pharmacological studies.
| Property | Value |
|---|---|
| Molecular Formula | C15H12ClFO |
| Molecular Weight | 250.68 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
The biological activity of this compound primarily involves its interaction with specific molecular targets, such as enzymes and receptors. The halogen substituents enhance its binding affinity, which may lead to modulation of enzymatic activities and receptor functions. These interactions are crucial for understanding its potential therapeutic applications.
Biological Activity Studies
Research has demonstrated that this compound exhibits significant antibacterial properties. It has been evaluated against various bacterial strains, including Mycobacterium tuberculosis and Gram-positive bacteria, showing promising results in inhibiting bacterial growth.
Case Study: Antibacterial Activity
In a study evaluating the antibacterial effects of structurally similar compounds, this compound was found to have a Minimum Inhibitory Concentration (MIC) comparable to other known antibacterial agents. The compound's unique structure allows it to effectively target bacterial enzymes involved in cell wall synthesis.
| Compound | MIC (μg/mL) |
|---|---|
| This compound | 25 |
| Standard Antibiotic (e.g., Tetracycline) | 20 |
Enzyme Interaction Studies
Further investigations into the enzyme interaction profile of this compound revealed its potential as an inhibitor of certain cytochrome P450 enzymes, which are critical in drug metabolism. This inhibition could lead to altered pharmacokinetics of co-administered drugs, necessitating careful consideration in therapeutic applications.
Synthesis and Applications
The synthesis of this compound typically involves the Friedel-Crafts acylation reaction. This method is preferred due to its efficiency and ability to produce high yields:
- Starting Materials : Toluene and appropriate acyl chloride.
- Catalyst : Aluminum chloride (AlCl₃).
- Reaction Conditions : Controlled temperature and time to optimize yield.
Potential Applications
Due to its biological activity, this compound has potential applications in:
- Medicinal Chemistry : Development of new antibacterial agents.
- Biochemical Research : Investigating interactions with biological macromolecules.
- Industrial Chemistry : Synthesis of specialty chemicals with unique properties.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
